molecular formula C26H27N3O5S B11161634 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161634
M. Wt: 493.6 g/mol
InChI Key: IXAULIICPWSJDH-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a sulfonamide group, a methoxyphenyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the benzyl(methyl)sulfamoyl phenyl intermediate through a sulfonamide formation reaction. This intermediate is then coupled with a 3-methoxyphenyl derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-28(17-19-7-4-3-5-8-19)35(32,33)24-13-11-21(12-14-24)27-26(31)20-15-25(30)29(18-20)22-9-6-10-23(16-22)34-2/h3-14,16,20H,15,17-18H2,1-2H3,(H,27,31)

InChI Key

IXAULIICPWSJDH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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